alpha-Bithiophene-2-phosphonic acid

Übersicht

Beschreibung

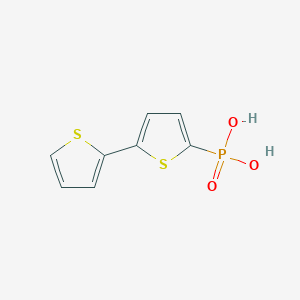

Alpha-Bithiophene-2-phosphonic acid is a chemical compound that belongs to the class of organophosphorus compounds. It features a bithiophene moiety, which is a conjugated system of two thiophene rings, and a phosphonic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper iodide and palladium chloride, yielding high purity products . Another approach involves the use of dialkyl phosphonates, which are hydrolyzed under acidic conditions to yield the phosphonic acid .

Industrial Production Methods: Industrial production methods for alpha-Bithiophene-2-phosphonic acid are not extensively documented. the general approach involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Bithiophene-2-phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or phosphines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or iodine can be used for halogenation, while Friedel-Crafts acylation can introduce acyl groups.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine oxides and phosphines.

Substitution: Halogenated thiophenes and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

ABPA serves as a crucial building block in the synthesis of conjugated polymers and complex organic molecules. Its ability to form stable bonds with other organic compounds enhances its utility in materials science. The compound's unique electronic properties make it suitable for applications in organic electronics.

Biology

Research indicates that derivatives of ABPA exhibit promising biological activities, including antimicrobial and anticancer properties. For example, studies have shown that thiophene-derived α-aminophosphonic acids demonstrate antifungal activity against pathogens like Fusarium oxysporum and Alternaria alternata . Additionally, molecular docking studies suggest that these compounds can inhibit the SARS-CoV-2 main protease (Mpro), highlighting their potential in antiviral drug development .

Medicine

ABPA is being investigated for its role in drug design. Its phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes that recognize phosphate substrates. This property is particularly valuable in targeting specific biochemical pathways for therapeutic effects. The compound's derivatives are explored for their potential as enzyme inhibitors and in cancer treatment.

Industry

In the field of organic electronics, ABPA is utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its ability to form stable monolayers on surfaces enhances device performance by improving charge transport properties . Furthermore, the compound's amphiphilic nature allows it to stabilize colloidal solutions of nanocrystals and prevent corrosion in various materials .

Case Studies

Wirkmechanismus

The mechanism of action of alpha-Bithiophene-2-phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that recognize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Bithiophene: A simpler analog without the phosphonic acid group, used in similar applications but with different reactivity.

Thiophene-2-phosphonic acid: Contains a single thiophene ring, offering different electronic properties and reactivity.

Phosphonopeptides: Peptides with phosphonic acid groups, used as enzyme inhibitors and in drug design .

Uniqueness: Alpha-Bithiophene-2-phosphonic acid is unique due to its combination of a conjugated bithiophene system and a phosphonic acid group. This structure provides distinct electronic properties and reactivity, making it valuable for applications in organic electronics and materials science .

Eigenschaften

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O3PS2/c9-12(10,11)8-4-3-7(14-8)6-2-1-5-13-6/h1-5H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMFIUKNWCUYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279589 | |

| Record name | P-[2,2′-Bithiophen]-5-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094454-33-7 | |

| Record name | P-[2,2′-Bithiophen]-5-ylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094454-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-[2,2′-Bithiophen]-5-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.